Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, methyl ester
Description
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, methyl ester (CAS synonyms: LS-121198, Methyl 3-(1-acetyl-2,2-dimethylhydrazino)propanoate) is a synthetic organic compound featuring a propanoic acid backbone esterified at the methyl group and substituted at the 3-position with a 1-acetyl-2,2-dimethylhydrazino moiety . This hydrazine-derived substituent distinguishes it from conventional propanoic acid esters, which typically bear aromatic or heterocyclic groups. The compound is commercially available, indicating its utility as a research intermediate, though its biological activity remains underexplored .
Properties
CAS No. |
96804-33-0 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 3-[acetyl(dimethylamino)amino]propanoate |
InChI |
InChI=1S/C8H16N2O3/c1-7(11)10(9(2)3)6-5-8(12)13-4/h5-6H2,1-4H3 |
InChI Key |
PSOGQICWCCSJOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC(=O)OC)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate typically involves the reaction of 2,2-dimethylhydrazine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the hydrazine to the acrylate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of hydrazino derivatives.
Substitution: Formation of substituted hydrazino compounds.
Scientific Research Applications
3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazino group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate involves its interaction with various molecular targets through its hydrazino group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The acetyl group enhances the compound’s reactivity by stabilizing the hydrazino group and facilitating its nucleophilic attack on target molecules .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features, synthesis methods, and reported activities of the target compound and related propanoic acid esters:
Key Differences and Implications
This could influence solubility, with hydrazine derivatives often exhibiting higher polarity than aryl esters . In contrast, halogenated phenyl esters (e.g., bromo, chloro) display increased lipophilicity, favoring membrane permeability and antimicrobial activity .
Synthetic Accessibility: Phenyl-substituted esters (e.g., 3-(4-hydroxyphenyl)) are typically synthesized via straightforward esterification or microbial pathways , whereas hydrazino derivatives may require specialized reagents like hydrazine hydrate or acetylating agents .
Biological Activity: Chlorinated and hydroxylated phenyl esters demonstrate selective antimicrobial effects, likely due to electron-withdrawing groups enhancing reactivity with microbial enzymes . The hydrazino group’s role in medicinal chemistry is less clear but may mimic peptide bonds or act as a protease inhibitor scaffold, warranting further study .
Physicochemical Properties
- Polar Surface Area (PSA): Analogous hydrazine-containing esters (e.g., ’s 2-[(2,4-dinitrophenyl)hydrazono]propanoate) exhibit high PSA values (~137 Ų), suggesting moderate bioavailability compared to phenyl esters (PSA ~50–70 Ų) .
- Lipophilicity : The acetyl and dimethyl groups in the target compound may reduce logP relative to halogenated analogs, balancing solubility and permeability .
Biological Activity
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, methyl ester, often referred to as 3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate, is an organic compound characterized by its unique hydrazino and acetyl functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.
The synthesis of this compound typically involves the reaction of 2,2-dimethylhydrazine with methyl acrylate. This reaction is facilitated by a base such as sodium hydroxide, which promotes the nucleophilic addition of the hydrazine to the acrylate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets through its hydrazino group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The acetyl group enhances the compound's reactivity by stabilizing the hydrazino group and facilitating its nucleophilic attack on target molecules.
Anticancer Properties
Recent studies have demonstrated that derivatives of propanoic acid methyl esters exhibit significant anticancer activity. For instance, a series of modified methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates were synthesized and tested for their ability to inhibit the proliferation of colon cancer cells (HCT-116). Out of 24 compounds tested, several exhibited potent inhibitory actions with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Notably, compounds 7a and 7g showed the highest inhibitory activity at 0.12 mg/mL .
Enzyme Inhibition
The compound's interaction with histone deacetylases (HDACs) has also been investigated. HDAC inhibitors are known for their role in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. The synthesized derivatives were found to selectively inhibit HDACs, suggesting a potential therapeutic application in cancer treatment .
Case Study 1: Colon Cancer Cell Line
In a controlled study, the effects of various methyl ester derivatives on HCT-116 colon cancer cells were assessed. The study utilized DAPI staining to evaluate nuclear disintegration in treated cells, confirming that the compounds led to significant apoptotic activity specific to cancerous cells while sparing normal HEK-293 cells .
| Compound | IC50 (mg/mL) | Selectivity |
|---|---|---|
| 7a | 0.12 | High |
| 7g | 0.12 | High |
| 7d | 0.81 | Moderate |
Case Study 2: Enzyme Interaction
Another research effort explored the enzyme inhibition properties of propanoic acid derivatives against HDACs. The findings indicated that certain derivatives not only inhibited HDAC activity but also modulated gene expression associated with cell proliferation and survival pathways in cancer .
Q & A
Q. Methodology :
- Use software like SwissADME or Meteor Nexus to predict Phase I/II metabolism. Input the SMILES structure to identify potential oxidation, hydrolysis, or acetylation sites .
- Key parameters : Lipophilicity (logP), topological polar surface area (TPSA), and cytochrome P450 binding affinity.
Limitations : - False positives may arise due to steric hindrance from the 2,2-dimethylhydrazino group, which computational models may not fully account for .
- Experimental validation (e.g., microsomal assays) is required to confirm predictions.
Advanced: How to resolve contradictions in reported reaction yields under similar conditions?
Case example : Hydrazinolysis yields ranging from 82% to 97% in different studies (e.g., vs. ).
Resolution strategies :
- Variable control : Assess solvent purity (e.g., anhydrous ethanol vs. technical grade), reaction temperature (±5°C deviations), and hydrazine stoichiometry (excess vs. equimolar) .
- Side-product analysis : Use LC-MS to detect by-products (e.g., over-acetylated derivatives) that may reduce yield .
Advanced: What strategies optimize the hydrazinolysis step to minimize side products?
- Reaction monitoring : Use real-time TLC (e.g., silica gel plates with ethyl acetate/hexane) to terminate the reaction at 88% conversion, avoiding prolonged heating that promotes decomposition .
- Solvent optimization : Replace ethanol with methanol to accelerate nucleophilic substitution, but ensure compatibility with temperature stability .
- Catalyst screening : Test mild bases (e.g., triethylamine) to enhance hydrazine reactivity without side reactions .
Basic: What purification methods are recommended post-synthesis?
- Recrystallization : Use ethanol/water mixtures to isolate crystalline intermediates .
- Flash chromatography : Employ silica gel with gradient elution (e.g., hexane → ethyl acetate) for polar hydrazino derivatives .
- Distillation : Optional for methyl ester precursors if volatile impurities persist .
Advanced: How to incorporate toxicity profiles into experimental design?
Q. Guidelines :
- Hazard assessment : Refer to Safety Data Sheets (SDS) indicating acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .
- Mitigation : Use fume hoods for handling, wear nitrile gloves, and avoid inhalation via NIOSH-certified respirators (P95) during bulk synthesis .
- In vivo studies: Adhere to OECD guidelines for dosing, using LD50 data to establish safe thresholds .
Advanced: How to analyze stability under varying storage conditions?
Q. Protocol :
- Accelerated stability testing : Store samples at 25°C/60% RH (room temperature), 40°C/75% RH (stress), and -20°C (control) for 1–6 months.
- Analytical endpoints : Monitor ester hydrolysis via HPLC and colorimetric assays for hydrazine degradation .
- Recommendation : Store in amber vials under nitrogen at -20°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
